molecular formula C19H22ClNO2 B13261162 1-Benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride

1-Benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B13261162
M. Wt: 331.8 g/mol
InChI Key: DUGSNXXTQCUVOP-UHFFFAOYSA-N
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Description

1-Benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C19H21NO2·HCl. It is known for its unique structure, which includes a pyrrolidine ring substituted with benzyl, methyl, and phenyl groups.

Preparation Methods

The synthesis of 1-Benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl, methyl, or phenyl groups are replaced by other substituents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. It may have applications in the treatment of various diseases due to its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

    1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid: Lacks the methyl group, which may affect its chemical and biological properties.

    1-Benzyl-4-methylpyrrolidine-3-carboxylic acid: Lacks the phenyl group, which may influence its reactivity and interactions with biological targets.

    4-Methyl-4-phenylpyrrolidine-3-carboxylic acid: Lacks the benzyl group, which may alter its overall structure and function.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H22ClNO2

Molecular Weight

331.8 g/mol

IUPAC Name

1-benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C19H21NO2.ClH/c1-19(16-10-6-3-7-11-16)14-20(13-17(19)18(21)22)12-15-8-4-2-5-9-15;/h2-11,17H,12-14H2,1H3,(H,21,22);1H

InChI Key

DUGSNXXTQCUVOP-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC1C(=O)O)CC2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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